

Spectroscopic Profile of 3-Chloro-2-methylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-2-methylbenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloro-2-methylbenzaldehyde**, a key intermediate in various synthetic applications. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **3-Chloro-2-methylbenzaldehyde**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.2	s	1H	Aldehydic proton (-CHO)
~7.7 - 7.8	m	1H	Aromatic proton
~7.5 - 7.6	m	1H	Aromatic proton
~7.3 - 7.4	m	1H	Aromatic proton
~2.6	s	3H	Methyl proton (-CH ₃)

Note: Predicted values based on typical shifts for substituted benzaldehydes. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~192	Carbonyl carbon (C=O)
~138	Aromatic C-Cl
~135	Aromatic C-CH ₃
~134	Aromatic C-CHO
~132	Aromatic C-H
~130	Aromatic C-H
~127	Aromatic C-H
~19	Methyl carbon (-CH ₃)

Note: Predicted values based on typical shifts for substituted benzaldehydes from sources like PubChem.[1]

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950 - 2850	Medium	C-H stretch (methyl)
~2850 - 2750	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (carbonyl)
~1600 - 1450	Medium-Strong	C=C stretch (aromatic)
~800 - 600	Strong	C-Cl stretch

Note: These are characteristic absorption frequencies for substituted benzaldehydes.[2]

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
154/156	High	[M] ⁺ Molecular ion (presence of ³⁵ Cl and ³⁷ Cl isotopes)
153/155	High	[M-H] ⁺
125/127	Medium	[M-CHO] ⁺
91	Medium	[C ₇ H ₇] ⁺

Note: The fragmentation pattern is predicted based on the general behavior of aromatic aldehydes and halogenated compounds. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks.[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **3-Chloro-2-methylbenzaldehyde** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a clean NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- **Instrumentation:** A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used for analysis.
- **^1H NMR Acquisition:** Standard acquisition parameters are employed, including a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum is acquired to provide singlet peaks for each unique carbon atom.
- **Data Processing:** The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a transparent disk.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum is collected and subtracted from the sample spectrum to eliminate interference from atmospheric CO_2 and water vapor.
- **Data Analysis:** The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

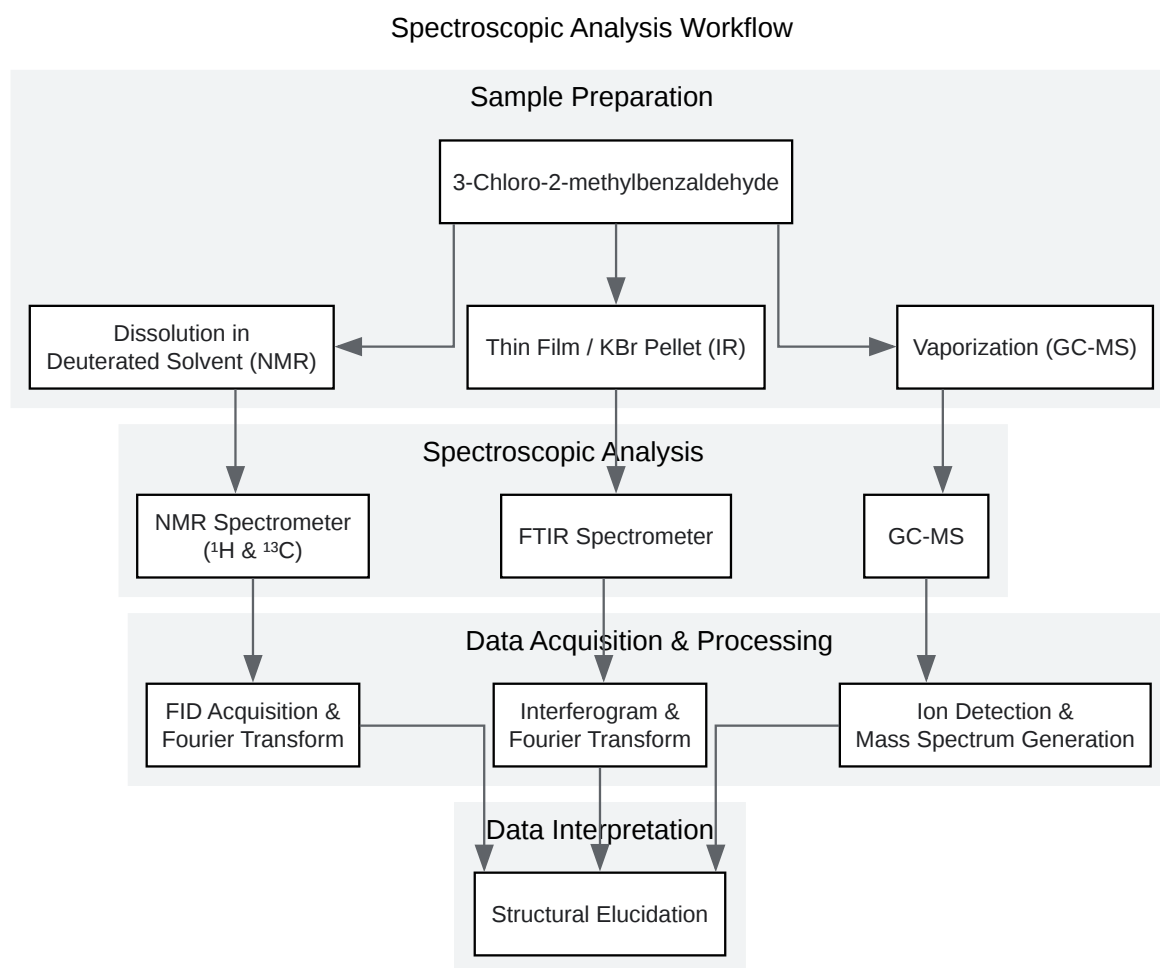
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds like **3-Chloro-2-methylbenzaldehyde**. This allows for separation from any impurities prior to mass analysis.
- **Ionization:** Electron Impact (EI) ionization is a common method for this type of molecule, where high-energy electrons bombard the sample, leading to ionization and fragmentation.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Chloro-2-methylbenzaldehyde**.



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Caption: General workflow for spectroscopic analysis.

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